

Application Note: Quantification of Olaquindox in Animal Feed using HPLC-UV

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Compound of Interest		
Compound Name:	Olaquindox	
Cat. No.:	B1677201	Get Quote

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **olaquindox** in various animal feed matrices. **Olaquindox** is a quinoxaline derivative that has been utilized as a growth promoter in animal production. Due to concerns about potential toxicity, its use is regulated in many countries, necessitating reliable analytical methods for monitoring its presence in animal feed. [1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, scientists, and quality control professionals in the field of animal nutrition and drug development.

Introduction

Olaquindox is an antibacterial agent that has been historically added to animal feed to improve growth rates and feed efficiency in livestock.[1][2] However, safety concerns have led to restrictions on its use, making accurate and sensitive quantification in feed samples crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This method provides the necessary selectivity and sensitivity for the determination of **olaquindox** in complex feed matrices.

Experimental Protocol



This protocol outlines the necessary steps for the extraction and quantification of **olaquindox** from animal feed samples.

Reagents and Materials

- Olaquindox reference standard (≥96% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Dimethylformamide (DMF)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Alumina N)
- Syringe filters (0.45 μm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Analytical balance
- Homogenizer or blender
- Centrifuge
- Vortex mixer
- SPE manifold

Sample Preparation

A critical step in the analysis of **olaquindox** in animal feed is the efficient extraction of the analyte from the complex matrix and subsequent cleanup to remove interfering substances. Several extraction and cleanup procedures have been reported, and a generalized approach is presented below.



Extraction:

- Weigh a representative, homogenized sample of the animal feed (typically 5-25 g).
- Add an appropriate extraction solvent. Common solvents include mixtures of methanol and water (e.g., 50:50 v/v) or dimethylformamide (DMF).[3][4] A mixture of acetonitrile and a buffer solution has also been used.[5][6]
- Homogenize or vortex the sample for a sufficient time to ensure thorough extraction (e.g., 60 minutes).[4]
- Centrifuge the mixture to separate the solid material.
- Collect the supernatant for further processing.
- Cleanup (Solid-Phase Extraction SPE):
 - Condition an SPE cartridge (e.g., AccuBond Alumina N) according to the manufacturer's instructions.[4]
 - Load the supernatant from the extraction step onto the cartridge.
 - Wash the cartridge to remove interfering compounds.
 - Elute the olaquindox using a suitable solvent.
 - Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

The following are typical HPLC conditions for the analysis of **olaquindox**. Optimization may be required depending on the specific instrumentation and column used.



Parameter	Condition
HPLC Column	C8 or C18 (e.g., Waters Symmetry Shield RP-8) [4]
Mobile Phase	Isocratic mixture of Methanol and Water (e.g., 20:80 v/v)[3] or Acetonitrile and Water.
Flow Rate	0.8 - 1.0 mL/min[3][4]
Injection Volume	20 μL
Column Temperature	30 °C[3]
UV Detection	260 nm, 373 nm, or 380 nm[3][4][7][8]

Calibration

Prepare a series of standard solutions of **olaquindox** in the mobile phase at different concentrations (e.g., 0.1 to 50 mg/L).[4] Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of **olaquindox**. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) greater than 0.995 being acceptable.[4]

Data Presentation

The performance of the HPLC-UV method for **olaquindox** quantification has been evaluated in several studies. The following tables summarize key validation parameters from the literature, providing an overview of the method's capabilities.

Table 1: Linearity and Detection Limits



Concentration Range (mg/L)	Correlation Coefficient (r²)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
0.1 - 50	> 0.995	0.02 mg/L	Not Reported	[4]
0.6 - 20.0 (μmol/L)	0.9943	182 nmol/L	Not Reported	[5]
Not Specified	Not Reported	0.3 mg/kg (in sample)	Not Reported	[8]
Not Specified	Not Reported	80 μg/kg	110 μg/kg	[1][2]

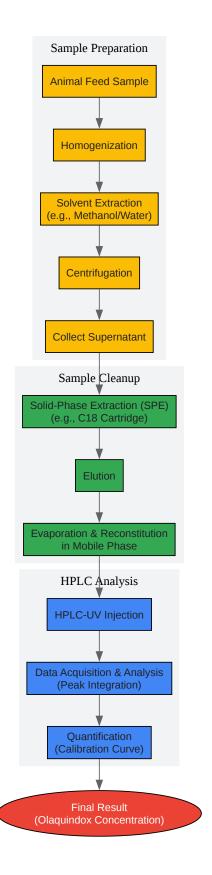
Table 2: Recovery and Precision

Spiked Concentration	Mean Recovery (%)	Relative Standard Deviation (RSD) - Repeatability	Relative Standard Deviation (RSD) - Reproducibilit	Reference
1 and 2 mg/kg	95.3 – 97.2%	Not Reported	Not Reported	[4]
Various	98.58 – 101.63%	2.67 – 4.25%	Not Reported	[3]
Various	88.0 - 99.7%	< 11.1%	Not Reported	[5][6]
Various	80 - 110% (Trueness)	2.5 - 6.2%	12.8 - 20.0%	[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of **olaquindox** in animal feed by HPLC-UV.





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Caption: Workflow for **Olaquindox** Quantification in Animal Feed.



Conclusion

The HPLC-UV method described provides a reliable and validated approach for the quantification of **olaquindox** in animal feed. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and regulatory monitoring. The provided protocol and performance data serve as a valuable resource for laboratories involved in the analysis of veterinary drug residues in animal feed.

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